

FAP-IN-2 for Imaging the Tumor Microenvironment: A Technical Guide

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Compound of Interest					
Compound Name:	Fap-IN-2				
Cat. No.:	B12385977	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment (TME). Its limited expression in healthy adult tissues and upregulation in the stroma of a majority of epithelial cancers make it an attractive target for diagnostic imaging and targeted therapies. **FAP-IN-2** is an isonitrile-containing derivative of a potent FAP inhibitor designed for radiolabeling and subsequent imaging of FAP-expressing tumors. This technical guide provides an in-depth overview of **FAP-IN-2**, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in imaging the TME.

Core Concepts

FAP-IN-2 is a small molecule inhibitor that can be labeled with radionuclides like Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. Its isonitrile group serves as a coordinating ligand for the radiometal. Upon systemic administration, the radiolabeled **FAP-IN-2** selectively binds to FAP expressed on CAFs within the TME, enabling non-invasive visualization of tumor stroma.

Chemical Properties of FAP-IN-2



Property	Value
Chemical Formula	C24H28F2N6O3
Molecular Weight	486.51 g/mol
CAS Number	2471983-20-5

Quantitative Data

The following tables summarize the binding affinity, selectivity, and in vivo tumor uptake of FAP inhibitors, including data for structurally related isonitrile-containing FAP inhibitors and other relevant FAP-targeted imaging agents.

Table 1: In Vitro Binding Affinity and Selectivity of FAP

<u>Inhibitors</u>

Compoun d	Target	IC50 (nM)	Ki (nM)	Kd (nM)	Selectivit y over DPP-IV	Referenc e
CN-C5- FAPI	FAP	Low Nanomolar	-	Nanomolar	High	[1]
CN-PEG4- FAPI	FAP	Low Nanomolar	-	Nanomolar	High	[1]
QCP01	FAP	-	1.26	-	High	N/A
[111In]QC P02	FAP	-	16.20	-	High	N/A
[99mTc]Tc- L1	FAP	-	-	Nanomolar	High	[2][3]

Note: Specific IC50 and Kd values for **FAP-IN-2** are not publicly available in the reviewed literature. The data presented is for isonitrile-containing FAP inhibitors (CN-C5-FAPI and CN-PEG4-FAPI) which share a similar functional group for radiolabeling.





Table 2: In Vivo Tumor Uptake and Biodistribution of

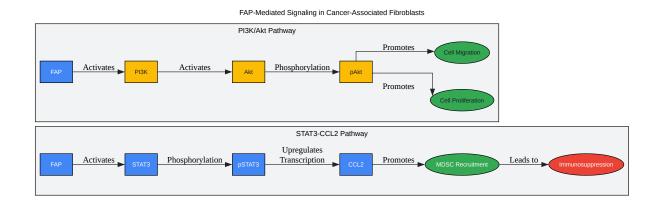
Radiotracer	Tumor Model	Time Post- Injection	Tumor Uptake (%ID/g)	Primary Route of Excretion	Reference
[99mTc]Tc- iFAP	Hep-G2 Xenograft	30 min	7.05 ± 1.13	Renal	[4][5]
2 hours	5.18	[4][5]			
[99mTc]Tc-L1	U87MG Xenograft	1 hour	High	Renal	[2][3]
[99mTc][Tc- (CN-PEG4- FAPI)6]+	U87MG Xenograft	1 hour	High	Renal	[6][7]

%ID/g = percentage of injected dose per gram of tissue.

Signaling Pathways

FAP expression on CAFs contributes to a pro-tumoral and immunosuppressive microenvironment through the activation of specific signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of FAP-targeted therapies.





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FAP-mediated signaling pathways in CAFs.

Experimental Protocols Representative Synthesis of FAP-IN-2 Precursor

Disclaimer: The following is a representative protocol based on the synthesis of similar isonitrile-containing FAP inhibitors. The exact procedure for **FAP-IN-2** is detailed in Chinese patent CN112409414A.



Starting Materials (FAP inhibitor backbone, isonitrile precursor) Coupling Reaction (e.g., amide bond formation) Purification (e.g., HPLC) Characterization (e.g., NMR, Mass Spectrometry)

General Synthesis Workflow for Isonitrile-Containing FAP Inhibitor

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FAP-IN-2 Precursor

General synthesis workflow for FAP-IN-2 precursor.

Materials:

- FAP inhibitor backbone with a reactive functional group (e.g., a carboxylic acid or amine).
- An isonitrile-containing linker with a complementary reactive group.
- Coupling reagents (e.g., HATU, DIPEA).
- Anhydrous solvents (e.g., DMF, DCM).
- Purification system (e.g., preparative HPLC).
- Analytical instruments (e.g., NMR, LC-MS).

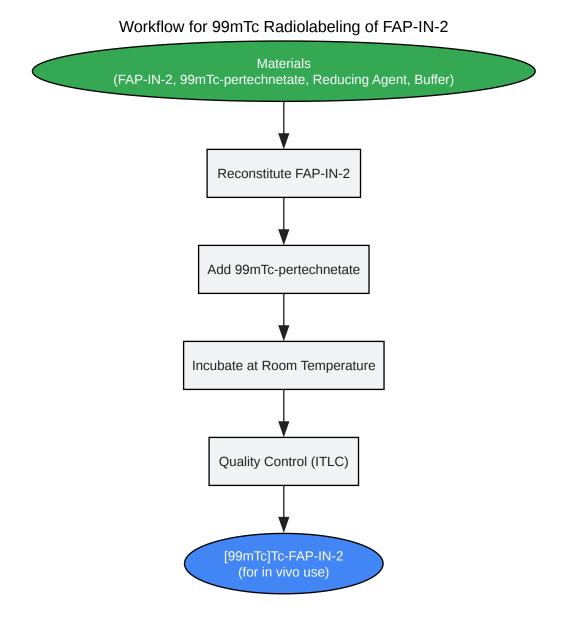


Procedure:

- Dissolve the FAP inhibitor backbone in an anhydrous solvent.
- Add the coupling reagents and stir for a few minutes.
- Add the isonitrile-containing linker to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- Purify the crude product by preparative HPLC.
- Collect the fractions containing the desired product and lyophilize to obtain the pure FAP-IN-2 precursor.
- Confirm the structure and purity of the final product by NMR and mass spectrometry.

Radiolabeling of FAP-IN-2 with Technetium-99m





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Workflow for 99mTc radiolabeling of **FAP-IN-2**.

Materials:

- FAP-IN-2 precursor.
- Sterile, pyrogen-free sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator.
- Reducing agent (e.g., stannous chloride).



- Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7).
- Sterile, pyrogen-free water for injection.
- Sterile reaction vials.

Procedure:

- In a sterile vial, dissolve a predetermined amount of FAP-IN-2 precursor and the reducing agent in the reaction buffer.
- Add the required activity of sodium pertechnetate to the vial.
- Gently mix the contents and incubate at room temperature for 15-30 minutes.
- Perform quality control to determine the radiochemical purity.

Quality Control of [99mTc]Tc-FAP-IN-2

Materials:

- Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).
- Mobile phases (e.g., saline and acetone).
- Radio-TLC scanner or gamma counter.

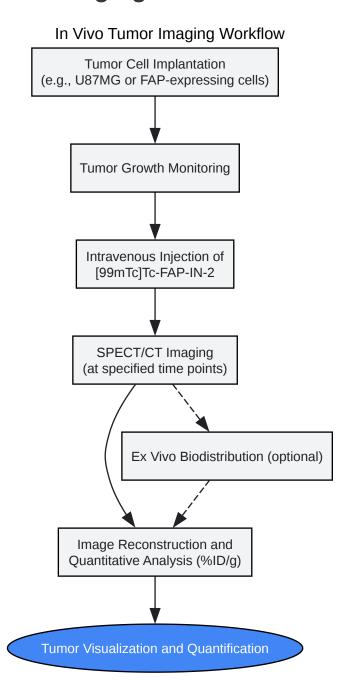
Procedure:

- Spot a small amount of the reaction mixture onto two separate ITLC strips.
- Develop one strip in saline and the other in acetone.
- In the saline system, [99mTc]Tc-FAP-IN-2 and any colloidal 99mTc will remain at the origin (Rf = 0), while free pertechnetate ([99mTcO4]-) will migrate with the solvent front (Rf = 1).
- In the acetone system, both [99mTc]Tc-**FAP-IN-2** and free pertechnetate will migrate with the solvent front (Rf = 1), while colloidal 99mTc will remain at the origin (Rf = 0).



- Scan the strips using a radio-TLC scanner or cut them into sections and count in a gamma counter to determine the percentage of radioactivity corresponding to the radiolabeled product, free pertechnetate, and colloidal impurities.
- The radiochemical purity should be >95% for in vivo use.

In Vivo SPECT/CT Imaging in a Murine Tumor Model



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